molecular formula C24H24N2O5S B6104278 3-[(4-methylphenyl)amino]phenyl 3-(4-morpholinylsulfonyl)benzoate

3-[(4-methylphenyl)amino]phenyl 3-(4-morpholinylsulfonyl)benzoate

Cat. No. B6104278
M. Wt: 452.5 g/mol
InChI Key: JPXFMRLSMLQADL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-methylphenyl)amino]phenyl 3-(4-morpholinylsulfonyl)benzoate is a chemical compound that is widely used in scientific research. It is also known as MPPB and has a molecular formula of C26H27N2O5S. This compound is a potent inhibitor of phosphodiesterase 4 (PDE4), an enzyme that plays a critical role in regulating intracellular levels of cyclic adenosine monophosphate (cAMP).

Mechanism of Action

The mechanism of action of 3-[(4-methylphenyl)amino]phenyl 3-(4-morpholinylsulfonyl)benzoate involves the inhibition of PDE4, an enzyme that hydrolyzes cAMP. By inhibiting PDE4, this compound increases the intracellular levels of cAMP, which in turn activates protein kinase A (PKA) and other downstream signaling pathways. This leads to a reduction in pro-inflammatory cytokine production and an increase in anti-inflammatory cytokine production, resulting in the suppression of inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include the inhibition of PDE4, increased levels of cAMP, activation of PKA, and suppression of inflammation. This compound has been shown to reduce airway inflammation and hyperresponsiveness in animal models of asthma and COPD. It has also been shown to reduce skin inflammation and improve psoriasis symptoms in human clinical trials.

Advantages and Limitations for Lab Experiments

The advantages of using 3-[(4-methylphenyl)amino]phenyl 3-(4-morpholinylsulfonyl)benzoate in lab experiments include its potency, selectivity, and well-established mechanism of action. However, this compound may have limitations in terms of its solubility, stability, and potential off-target effects. It is important to carefully control for these factors when using this compound in lab experiments.

Future Directions

There are several future directions for research involving 3-[(4-methylphenyl)amino]phenyl 3-(4-morpholinylsulfonyl)benzoate. One direction is to investigate its potential therapeutic applications in the treatment of depression, anxiety, and Alzheimer's disease. Another direction is to explore its potential as a tool for studying the role of PDE4 in various biological processes. Additionally, future research could focus on developing more potent and selective PDE4 inhibitors based on the structure of this compound.

Synthesis Methods

The synthesis of 3-[(4-methylphenyl)amino]phenyl 3-(4-morpholinylsulfonyl)benzoate involves the reaction of 3-aminophenyl 3-(4-morpholinylsulfonyl)benzoate with 4-methylphenyl isocyanate. The reaction is catalyzed by a base such as triethylamine and is carried out in an organic solvent such as dichloromethane. The product is then purified by column chromatography to obtain pure this compound.

Scientific Research Applications

3-[(4-methylphenyl)amino]phenyl 3-(4-morpholinylsulfonyl)benzoate is widely used in scientific research as a tool to study the role of PDE4 in various biological processes. This compound has been shown to be effective in treating a variety of inflammatory diseases, such as asthma, chronic obstructive pulmonary disease (COPD), and psoriasis. It has also been shown to have potential therapeutic applications in the treatment of depression, anxiety, and Alzheimer's disease.

properties

IUPAC Name

[3-(4-methylanilino)phenyl] 3-morpholin-4-ylsulfonylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O5S/c1-18-8-10-20(11-9-18)25-21-5-3-6-22(17-21)31-24(27)19-4-2-7-23(16-19)32(28,29)26-12-14-30-15-13-26/h2-11,16-17,25H,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPXFMRLSMLQADL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=CC(=CC=C2)OC(=O)C3=CC(=CC=C3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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